physical and chemical properties of 2-(ethoxymethylene)butanal
physical and chemical properties of 2-(ethoxymethylene)butanal
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Ethoxymethylene)butanal
Authored by a Senior Application Scientist
Disclaimer: Direct experimental data for 2-(ethoxymethylene)butanal is limited in publicly available literature. The following guide has been compiled by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive and predictive overview for research and development purposes.
Introduction and Molecular Structure
2-(Ethoxymethylene)butanal, a bifunctional organic molecule, presents a unique chemical scaffold of interest in synthetic chemistry. Its structure incorporates both an enol ether and an α,β-unsaturated aldehyde, suggesting a rich and versatile reactivity profile. This guide provides an in-depth analysis of its predicted physicochemical properties, chemical behavior, and spectroscopic signatures, offering a foundational resource for researchers in drug discovery and materials science.
The structure consists of a butanal backbone substituted at the 2-position with an ethoxymethylene group. This arrangement results in a conjugated system that dictates its chemical properties.
Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 2-(ethoxymethylene)butanal |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Canonical SMILES | CCOC=C(CC)C=O |
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Caption: Chemical structure of 2-(ethoxymethylene)butanal.
Predicted Physicochemical Properties
The physical properties of 2-(ethoxymethylene)butanal can be estimated by examining related compounds such as 2-ethylbutanal, 2-ethylacrolein, and other unsaturated aldehydes.
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | 160-180 °C | Higher than butanal (74.8 °C) and 2-ethylbutanal (116-117 °C) due to increased molecular weight and potential for dipole-dipole interactions.[1][2] |
| Density | ~0.9 g/mL | Similar to other unsaturated aldehydes of comparable molecular weight. For instance, 2-ethyl-3-propylacrolein has a specific gravity of 0.857.[3] |
| Solubility in Water | Sparingly soluble | The presence of two oxygen atoms may slightly increase water solubility compared to analogous hydrocarbons, but the overall nonpolar character will limit miscibility. Similar compounds like 2-ethyl-3-propylacrolein are sparingly soluble.[4] |
| Solubility in Organic Solvents | Miscible | Expected to be miscible with common organic solvents like ethanol, ether, and acetone, a common characteristic for aldehydes.[2] |
| Flash Point | ~60-70 °C | Estimated based on structurally similar compounds like 2-ethyl-3-propylacrolein (155°F or ~68°C).[3] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(ethoxymethylene)butanal is governed by the interplay of its enol ether and α,β-unsaturated aldehyde functionalities. This duality allows for a range of transformations, making it a versatile synthetic intermediate.
The Enol Ether Moiety: An Electron-Rich Alkene
Enol ethers behave as electron-rich alkenes due to the electron-donating resonance effect of the alkoxy group.[5][6] This makes the α-carbon (C2) nucleophilic and the β-carbon (C1 of the ethoxymethylene group) susceptible to electrophilic attack.
-
Hydrolysis: Under acidic conditions, enol ethers readily hydrolyze to form a carbonyl compound and an alcohol. This is a common deprotection strategy in organic synthesis.
-
Electrophilic Addition: The double bond of the enol ether can undergo addition reactions with various electrophiles.[7] For example, halogenation would likely proceed via an initial attack on the double bond.[6]
-
Cycloaddition Reactions: Enol ethers can participate as dienophiles in Diels-Alder reactions, offering a pathway to complex cyclic structures.[7]
The α,β-Unsaturated Aldehyde: A Michael Acceptor
The conjugated system of the α,β-unsaturated aldehyde makes it an excellent Michael acceptor. The carbonyl group withdraws electron density, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[8][9]
-
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as amines, thiols, and organocuprates, will preferentially attack the β-carbon in a 1,4-conjugate addition.[8][9] This is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, may attack the carbonyl carbon directly in a 1,2-addition, although 1,4-addition can still be a competing pathway.
-
Reduction: The double bond and the aldehyde can be selectively reduced. For example, catalytic hydrogenation with a palladium catalyst could potentially reduce the carbon-carbon double bond, while sodium borohydride would likely reduce the aldehyde to an alcohol.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents.
Caption: Dual reactivity pathways of 2-(ethoxymethylene)butanal.
Proposed Synthetic Protocol
A plausible and efficient laboratory-scale synthesis of 2-(ethoxymethylene)butanal involves the Vilsmeier-Haack formylation of an appropriate precursor, followed by reaction with sodium ethoxide. A potential starting material would be 2-ethylbutanal.
Step-by-Step Methodology:
-
Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the cooled Vilsmeier reagent, add 2-ethylbutanal dropwise. The reaction is typically exothermic and should be controlled with an ice bath. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Intermediate Isolation: Carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, likely a chloro-enal.
-
Formation of the Enol Ether: Dissolve the crude intermediate in ethanol. Add a solution of sodium ethoxide in ethanol and stir at room temperature. The reaction progress can be monitored by TLC.
-
Final Work-up and Purification: Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid) and remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-(ethoxymethylene)butanal, can be purified by vacuum distillation or column chromatography.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the functional groups present and analysis of similar compounds.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, highly deshielded at δ 9.0-10.0 ppm.[10]- Vinylic proton (=CH-O): Singlet at δ 7.0-7.5 ppm.- Methylene protons of ethoxy group (-O-CH₂-CH₃): Quartet at δ 3.5-4.0 ppm.- Methylene protons of ethyl group (-CH₂-CH₃): Quartet at δ 2.0-2.5 ppm.- Methyl protons of ethoxy group (-O-CH₂-CH₃): Triplet at δ 1.2-1.5 ppm.- Methyl protons of ethyl group (-CH₂-CH₃): Triplet at δ 0.9-1.2 ppm. |
| ¹³C NMR | - Aldehyde carbon (C=O): Deshielded signal at δ 190-200 ppm.- Alkene carbons (C=C): Signals in the range of δ 110-160 ppm.- Alkoxy-substituted alkene carbon (=C-O): More downfield of the two alkene carbons.- Methylene carbon of ethoxy group (-O-CH₂-): Signal at δ 60-70 ppm. |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an α,β-unsaturated aldehyde.[10]- C=C stretch (alkene): Medium absorption band around 1620-1640 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[10][11]- C-O stretch (enol ether): Strong absorption band around 1200-1250 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 128.- Key Fragmentation Patterns: Expect loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and the formyl group (-CHO, m/z = 29).[12] |
Safety and Handling
Given its structure as an α,β-unsaturated aldehyde, 2-(ethoxymethylene)butanal should be handled with caution as this class of compounds can be toxic and irritant.[13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Health Hazards: Likely to be irritating to the skin, eyes, and respiratory system.[15] Inhalation of vapors should be avoided. Ingestion may be harmful.[15]
-
Flammability: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[3][15]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(Ethoxymethylene)butanal is a molecule with significant potential in organic synthesis due to its dual reactivity. While direct experimental data is scarce, this guide provides a robust, predictive framework for its physical and chemical properties based on sound chemical principles and data from analogous structures. It is intended to serve as a valuable resource for scientists and researchers, enabling them to explore the synthetic utility of this compound while adhering to appropriate safety protocols. Further experimental validation of these predicted properties is encouraged.
References
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Enol Ether: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]
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Enol ether. (n.d.). In Wikipedia. Retrieved from [Link]
- Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81–128.
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Reactivity of enol ethers under acidic conditions. (2018). ResearchGate. Retrieved from [Link]
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Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. (2001). PhysChemComm. Retrieved from [Link]
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Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (2011). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
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Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved from [Link]
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2-Ethyl-3-propylacrolein. (n.d.). The Good Scents Company. Retrieved from [Link]
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Infrared spectrum of butanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Butanal, 2-methyl-, oxime, (E)-. (n.d.). PubChem. Retrieved from [Link]
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Mass spectrum of butanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Butanal, 2-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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2-ethyl butyraldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]
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Butyraldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
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Spectroscopic Properties of Aldehydes and Ketones. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
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